N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide
Description
Properties
IUPAC Name |
N-[1-[(2,6-dichlorophenyl)methyl]-2-oxopyridin-3-yl]-3-methylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O2/c1-11(2)9-16(22)20-15-7-4-8-21(17(15)23)10-12-13(18)5-3-6-14(12)19/h3-8,11H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWSFXVBUFHNRU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CN(C1=O)CC2=C(C=CC=C2Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
- Molecular Formula : C17H20Cl2N2O
- Molecular Weight : 335.26 g/mol
- CAS Number : 400084-71-1
The compound exhibits its biological activity primarily through interactions with various biological targets. Research indicates that it may influence the following pathways:
- G Protein-Coupled Receptors (GPCRs) : It has been shown to modulate GPCR pathways, which are crucial for numerous physiological processes including neurotransmission and hormonal regulation .
- Inhibition of Enzymatic Activity : Preliminary studies suggest that it may inhibit specific enzymes involved in metabolic pathways, potentially impacting tumor proliferation and growth .
Biological Activity
The biological activity of this compound can be summarized as follows:
Case Study 1: Antitumor Efficacy
A study evaluated the antitumor efficacy of this compound in a mouse xenograft model. Results indicated a significant reduction in tumor size compared to control groups, suggesting its potential as a therapeutic agent against certain cancers.
Case Study 2: Neuroprotection
Another investigation focused on the neuroprotective properties of this compound. The compound was found to reduce neuronal cell death in models of oxidative stress, highlighting its potential for treating neurodegenerative diseases.
Research Findings
Recent research has provided insights into the pharmacodynamics and pharmacokinetics of the compound:
- Pharmacodynamics : The compound interacts with multiple receptor types, leading to varied effects depending on the cellular context.
- Pharmacokinetics : Studies indicate favorable absorption and distribution characteristics, with moderate metabolic stability that supports its therapeutic use.
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral Activity
Research indicates that derivatives of pyridine compounds, including N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide, exhibit antiviral properties. Notably, studies have shown that related compounds can inhibit HIV-1 replication effectively. The mechanism often involves interference with viral entry or replication processes, making these compounds valuable in the design of antiviral therapies .
Anticancer Properties
The compound has also been investigated for its anticancer potential. Some studies suggest that pyridine derivatives can induce apoptosis in cancer cells through various pathways. The presence of the dichlorobenzyl group is believed to enhance the compound's ability to target specific cancer cell lines, leading to cell cycle arrest and subsequent cell death .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. The following table summarizes key structural features and their associated biological activities:
| Structural Feature | Activity Type | Notes |
|---|---|---|
| 2,6-Dichlorobenzyl Group | Antiviral | Enhances interaction with viral proteins |
| 2-Oxo Group | Anticancer | Promotes apoptosis in malignant cells |
| 3-Methylbutanamide | Solubility Improvement | Increases bioavailability and metabolic stability |
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its derivatives:
Case Study 1: Antiviral Efficacy
A study published in a peer-reviewed journal demonstrated that a related compound inhibited HIV-1 replication by targeting the reverse transcriptase enzyme. This finding suggests that modifications to the pyridine core can enhance antiviral activity .
Case Study 2: Anticancer Mechanism
In vitro studies have shown that this compound induced apoptosis in breast cancer cells. The mechanism involved the activation of caspases and modulation of Bcl-2 family proteins, highlighting its potential as a therapeutic agent in oncology .
Comparison with Similar Compounds
Benzamide Derivatives
Example Compound : N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide ()
- Structural Differences : Replaces the 2-oxo-dihydropyridinyl core with a simpler benzamide backbone.
- Functional Groups : Contains an N,O-bidentate directing group, enhancing its utility in metal-catalyzed C–H bond functionalization reactions.
Propanamide Derivatives ()
Examples :
- 2-Amino-3-(1H-indol-3-yl)-N-(4-phenylthiazol-2-yl)propanamide
- 2-Amino-N-(4-(4-chlorophenyl)thiazol-2-yl)-3-(1H-indol-3-yl)propanamide
| Feature | Target Compound | Propanamide Derivatives |
|---|---|---|
| Core Structure | 2-Oxo-dihydropyridine | Propanamide with thiazole/indole substituents |
| Key Substituents | 2,6-Dichlorobenzyl | Indol-3-yl, phenylthiazol, chlorophenyl |
| Potential Activity | Enzyme/receptor binding (inferred) | Anticancer or antimicrobial (based on thiazole-indole motifs) |
The target compound’s dichlorobenzyl group may enhance hydrophobic interactions compared to the polar indole and thiazole groups in these derivatives .
Dichlorobenzyl-Containing Compounds (Evidences 3, 5, 6)
Examples :
- Methyl (R)-1-N-(2,6-dichloro-4-hydroxybenzyl)-3-isobutoxy-3-oxopropanamide ()
- N-[2-[4-Benzyl-(2RS)-[(1S)-[3-(1-(2,6-dichlorobenzyl)-3-(pyrrolidin-1-ylmethyl)-1H-indazol-6-yl)ureido]] ()
| Feature | Target Compound | Dichlorobenzyl Analogues |
|---|---|---|
| Substituent Position | 2,6-Dichlorobenzyl on pyridine | Varied (e.g., 4-hydroxybenzyl, indazole-linked) |
| Additional Groups | 3-Methylbutanamide | Pyrrolidin-1-ylmethyl, urea linkages |
| Synthesis Complexity | Moderate | High (due to multi-step functionalization) |
The absence of a hydroxy group (cf. ) in the target compound may improve metabolic stability, while the simpler side chain could enhance synthetic accessibility .
Stereochemical Variants ()
Examples :
- (R)- and (S)-configured isomers of 3-methyl-2-[2-oxotetrahydropyrimidin-1(2H)-yl]butanamide derivatives.
- For instance, highlights stereochemical variations impacting pharmacokinetics (e.g., hydroxyl positioning, phenyl interactions) .
Carboxamide Derivatives ()
Examples :
- N-[(2S)-1-Amino-3-methyl-1-oxobutan-2-yl]-1-pentyl-1H-indazole-3-carboxamide
| Feature | Target Compound | Carboxamide Analogues |
|---|---|---|
| Backbone | Pyridinyl-dihydro | Indazole-carboxamide |
| Side Chain | 3-Methylbutanamide | Amino-oxobutanamide |
| Bioactivity | Likely enzyme inhibition | Cannabinoid receptor modulation (inferred from indazole motifs) |
The target’s pyridinyl core may offer distinct electronic properties compared to indazole-based compounds, affecting target selectivity .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]-3-methylbutanamide, and how can reaction conditions be optimized?
- Answer : The synthesis of structurally analogous compounds (e.g., N-benzyl derivatives) involves multi-step protocols, including protective group strategies like N-Z removal and coupling reactions under controlled conditions . Key steps include:
- Protection/Deprotection : Use of benzyl or tert-butoxycarbonyl (Boc) groups to stabilize reactive intermediates, followed by cleavage under acidic or hydrogenolytic conditions .
- Coupling Reactions : Amide bond formation via carbodiimide-mediated activation (e.g., EDC/HOBt) at 0–25°C, with monitoring by TLC or HPLC to track progress .
- Optimization : Adjust pH (6–7 for aqueous phases) and temperature (reflux in THF or DMF) to minimize side products. Purity is confirmed via HPLC (e.g., tR = 14.99 min for related compounds) .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound’s structure and purity?
- Answer :
- NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm substituent positions (e.g., dichlorobenzyl protons at δ 7.2–7.4 ppm, pyridinone carbonyl at ~165 ppm) .
- HRMS : High-resolution mass spectrometry to verify molecular weight (e.g., [M+H]<sup>+</sup> calculated for analogs: 444.1059 vs. observed 444.1107) .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) to assess purity (>95%) and detect isomers .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data during derivative synthesis (e.g., unexpected NMR splitting or HRMS deviations)?
- Answer : Contradictions often arise from:
- Isomerization : Keto-enol tautomerism in the pyridinone ring or rotameric forms of the dichlorobenzyl group. Use 2D NMR (COSY, NOESY) to distinguish isomers .
- Impurity Sources : Trace solvents (e.g., DMF) or residual catalysts (e.g., Pd/C) may alter HRMS signals. Purify via preparative HPLC or column chromatography .
- Dynamic Effects : Variable-temperature NMR (−40°C to 25°C) to slow conformational exchange and clarify splitting patterns .
Q. What strategies mitigate degradation of this compound during long-term storage?
- Answer : Degradation pathways include hydrolysis of the amide bond or oxidation of the pyridinone ring. Mitigation strategies:
- Lyophilization : Store as a lyophilized solid under argon at −20°C to prevent moisture-induced hydrolysis .
- Stabilizers : Add antioxidants (e.g., BHT) or buffer salts (pH 6–7) in solution formulations .
- Monitoring : Regular HPLC analysis to detect degradation products (e.g., free 3-methylbutanoic acid) .
Q. How can structure-activity relationship (SAR) studies be designed to explore this compound’s pharmacological potential?
- Answer :
- Core Modifications : Synthesize analogs with varied substituents (e.g., replacing 3-methylbutanamide with pyrrolidinyl or indazole groups) to assess bioactivity .
- Biological Assays : Test against target enzymes (e.g., integrase or kinase assays) with IC50 determination. For example, related compounds show anti-HIV activity via integrase inhibition .
- Computational Modeling : Dock the compound into protein active sites (e.g., using AutoDock Vina) to predict binding modes and guide synthetic priorities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
